molecular formula C60H105N5O15 B1669987 Decabassianolide CAS No. 71326-79-9

Decabassianolide

Cat. No.: B1669987
CAS No.: 71326-79-9
M. Wt: 1136.5 g/mol
InChI Key: PZOBHHALBGIZCO-QWJVDLAWSA-N
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Description

While structural details are sparse in the provided evidence, its nomenclature suggests a macrocyclic lactone framework (denoted by the "-olide" suffix) with deca-substitution, likely involving bromine or chlorine atoms for flame-retardant efficacy. Flame retardants like Decabassianolide are critical in reducing the flammability of materials in electronics, textiles, and construction. Its development aligns with global efforts to replace persistent, bioaccumulative toxins such as Decabromodiphenyl ether (DecaBDE) .

Properties

CAS No.

71326-79-9

Molecular Formula

C60H105N5O15

Molecular Weight

1136.5 g/mol

IUPAC Name

4,10,16,22,28-pentamethyl-3,9,15,21,27-pentakis(2-methylpropyl)-6,12,18,24,30-penta(propan-2-yl)-1,7,13,19,25-pentaoxa-4,10,16,22,28-pentazacyclotriacontane-2,5,8,11,14,17,20,23,26,29-decone

InChI

InChI=1S/C60H105N5O15/c1-31(2)26-41-56(71)76-47(37(13)14)52(67)62(22)43(28-33(5)6)58(73)78-49(39(17)18)54(69)64(24)45(30-35(9)10)60(75)80-50(40(19)20)55(70)65(25)44(29-34(7)8)59(74)79-48(38(15)16)53(68)63(23)42(27-32(3)4)57(72)77-46(36(11)12)51(66)61(41)21/h31-50H,26-30H2,1-25H3

InChI Key

PZOBHHALBGIZCO-QWJVDLAWSA-N

SMILES

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C

Canonical SMILES

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decabassianolide

Origin of Product

United States

Comparison with Similar Compounds

Decabassianolide belongs to a broader class of halogenated flame retardants. Below, we compare its hypothesized properties with three well-documented analogues: DecaBDE, Hexabromocyclododecane (HBCDD), and Tetrabromobisphenol A (TBBPA).

Structural and Functional Comparison
Property This compound (Hypothesized) DecaBDE HBCDD TBBPA
Molecular Formula C₆H₅BBrClO₂ (speculative)* C₁₂Br₁₀O C₁₂H₁₈Br₆ C₁₅H₁₂Br₄O₂
Halogen Content Bromine/Chlorine 10 Bromine atoms 6 Bromine atoms 4 Bromine atoms
Primary Use Polymer additive Plastics, textiles Polystyrene insulation Epoxy resins, plastics
Thermal Stability High (estimated) High Moderate Moderate
Environmental and Toxicological Profiles
Metric This compound DecaBDE HBCDD TBBPA
Persistence Likely moderate High (t₁/₂ > 10 yrs) High Moderate
Bioaccumulation Low (predicted) High (log Kow = 10) High Moderate
Toxicity (LD₅₀) Not available 2,000 mg/kg (rat) 700 mg/kg (rat) 1,200 mg/kg (rat)
Regulatory Status Under evaluation Banned (EU, US) Restricted (Stockholm Convention) Restricted (EU)

Key Findings :

  • Unlike HBCDD and TBBPA, which disrupt thyroid function, this compound’s boronic acid moiety (if present) may reduce endocrine interference .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decabassianolide
Reactant of Route 2
Decabassianolide

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